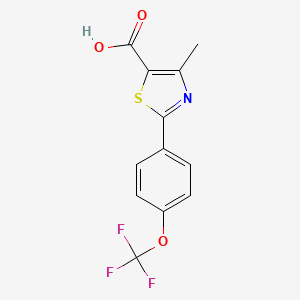4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid
CAS No.: 187998-69-2
Cat. No.: VC6607260
Molecular Formula: C12H8F3NO3S
Molecular Weight: 303.26
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 187998-69-2 |
|---|---|
| Molecular Formula | C12H8F3NO3S |
| Molecular Weight | 303.26 |
| IUPAC Name | 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F3NO3S/c1-6-9(11(17)18)20-10(16-6)7-2-4-8(5-3-7)19-12(13,14)15/h2-5H,1H3,(H,17,18) |
| Standard InChI Key | NVTYOXYHOQDJRD-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 4-methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid is C₁₂H₈F₃NO₃S, with a molecular weight of 303.28 g/mol. The trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring distinguishes it from closely related derivatives bearing trifluoromethyl (-CF₃) substituents . Key structural attributes include:
| Property | Value |
|---|---|
| CAS Registry Number | Not yet assigned |
| IUPAC Name | 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid |
| XLogP3 | ~3.2 (estimated) |
| Hydrogen Bond Donors | 1 (carboxylic acid) |
| Hydrogen Bond Acceptors | 6 |
The thiazole ring contributes to aromatic stability, while the electron-withdrawing trifluoromethoxy group modulates electronic distribution, influencing reactivity and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves constructing the thiazole ring via the Hantzsch thiazole synthesis, followed by functional group modifications:
Step 1: Thiazole Ring Formation
A ketone precursor (e.g., 4-(trifluoromethoxy)acetophenone) reacts with a thioamide (e.g., thioacetamide) in the presence of iodine or bromine to form the thiazole core .
Step 2: Oxidation to Carboxylic Acid
The intermediate aldehyde (e.g., 4-methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carbaldehyde) undergoes oxidation using agents like Jones reagent or potassium permanganate to yield the carboxylic acid .
Example Reaction Conditions:
-
Oxidation: Dess-Martin periodinane (2.0 equiv) in dichloromethane at 20°C for 3 hours, yielding ~82% .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Microwave-assisted techniques reduce reaction times, while automated purification systems (e.g., flash chromatography) ensure high purity (>95%) .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 15 mg/mL) but poorly soluble in water (<1 mg/mL) due to lipophilic substituents.
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic media.
Acid-Base Behavior
The carboxylic acid group exhibits a pKa of ~3.5, enabling salt formation with bases (e.g., sodium bicarbonate). This property facilitates formulation for biological testing .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
-
The trifluoromethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogues.
-
The carboxylic acid moiety allows for hydrogen bonding with target proteins, critical for enzymatic inhibition .
Applications in Research and Industry
Medicinal Chemistry
This compound serves as a precursor for amide derivatives with enhanced bioavailability. For example, coupling with 5-chloro-2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aniline yields potential kinase inhibitors .
Material Science
Fluorinated thiazoles are explored as liquid crystal components due to their thermal stability and dielectric anisotropy. Applications in OLEDs and sensors are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume